molecular formula C15H18OS B7999704 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol

Cat. No.: B7999704
M. Wt: 246.4 g/mol
InChI Key: LYYYZRFAAZALRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol is a chiral aromatic alcohol featuring a thienyl group substituted with a methyl moiety at the 5-position and a 2-iso-propylphenyl group attached to the central methanol carbon. The 2-iso-propylphenyl substituent introduces steric bulk and electron-donating effects, which may influence its reactivity, solubility, and intermolecular interactions compared to analogs with different aromatic substituents.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(2-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OS/c1-10(2)12-6-4-5-7-13(12)15(16)14-9-8-11(3)17-14/h4-10,15-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYYZRFAAZALRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CC=C2C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol typically involves the following steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Iso-propylphenyl Group: The iso-propylphenyl group is introduced via Friedel-Crafts alkylation, where an iso-propyl group is added to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methanol Addition: The final step involves the addition of a methanol moiety to the thienyl-iso-propylphenyl intermediate. This can be achieved through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding hydrocarbon.

    Substitution: The thienyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The closest structural analog identified in the provided evidence is 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol (). Key differences lie in the substituents on the phenyl ring:

  • Target compound : 2-iso-propylphenyl group (electron-donating, bulky).
  • Analog (): 4-phenoxyphenyl group (electron-withdrawing due to oxygen, less steric hindrance).
Property 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol (Inferred) 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol
Molecular Formula C₁₆H₁₈OS (hypothetical) C₁₈H₁₆O₂S
Molar Mass (g/mol) ~262.4 (estimated) 296.38
Substituent Position 2-iso-propylphenyl (ortho-substitution) 4-phenoxyphenyl (para-substitution)
Electronic Effects Electron-donating (iso-propyl) Electron-withdrawing (phenoxy oxygen)
Steric Hindrance High (bulky iso-propyl at ortho position) Moderate (linear phenoxy group at para position)

Implications of Structural Differences

Reactivity: The ortho-substituted iso-propyl group in the target compound may hinder nucleophilic attack or cyclization reactions compared to the para-phenoxy analog, which has less steric obstruction .

Solubility: The electron-donating iso-propyl group could enhance solubility in nonpolar solvents, whereas the phenoxy analog’s polarity (due to oxygen) may favor polar aprotic solvents.

The target compound’s steric bulk might reduce photoresponsive efficiency compared to less hindered analogs.

Biological Activity

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name: 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol
  • Molecular Formula: C15H18OS
  • Molecular Weight: 250.37 g/mol

The biological activity of 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol is primarily attributed to its interactions with various biological targets. These interactions can lead to:

  • Antioxidant Activity: The compound may exhibit antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.
  • Anticancer Effects: Preliminary studies suggest that it could inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Biological Activity Overview

Biological ActivityDescription
AntioxidantNeutralizes free radicals, protecting cells from oxidative damage.
AnticancerInhibits proliferation of cancer cells, potentially through apoptosis induction.
AntimicrobialExhibits activity against certain bacterial strains, indicating potential as an antibacterial agent.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that compounds similar to 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol showed significant antioxidant activity, suggesting that this compound may also possess similar properties. The mechanism involves scavenging free radicals and enhancing the body's natural antioxidant defenses.
  • Anticancer Potential : In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines. For instance, a derivative exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of 0.66 μM against leukemia cells, indicating potent anticancer activity.
  • Antimicrobial Effects : Research indicates that certain thienyl-containing compounds demonstrate antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol may also have potential applications in treating bacterial infections.

Comparative Analysis

To better understand the uniqueness of 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol, it is useful to compare it with similar compounds:

Compound NameAntioxidant ActivityAnticancer ActivityAntimicrobial Activity
Compound AModerateHighLow
Compound BHighModerateModerate
5-Methyl-2-thienyl-(2-iso-propylphenyl)methanolPotentially HighSignificantPotentially Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.